molecular formula C21H19ClN4O2S B10952565 6-Amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10952565
M. Wt: 426.9 g/mol
InChI Key: FPXCFSFSTBICEP-UHFFFAOYSA-N
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Description

6-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrano[2,3-c]pyrazol core, a thienyl group, and a cyanide functional group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrano[2,3-c]pyrazol Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: This can be achieved through a coupling reaction using reagents such as thienyl halides and suitable catalysts.

    Functionalization with the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using reagents such as sodium azide or thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar compounds include:

    2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE: Shares structural similarities but differs in its core structure and functional groups.

    2-AMINO-6-CHLORO-4-NITROPHENOL: Another related compound with different substituents and applications.

    INDOLE DERIVATIVES: These compounds also feature complex heterocyclic structures and have diverse biological activities.

The uniqueness of 6-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

6-amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H19ClN4O2S/c1-10-6-14(22)4-5-16(10)27-9-13-7-17(29-12(13)3)19-15(8-23)20(24)28-21-18(19)11(2)25-26-21/h4-7,19H,9,24H2,1-3H3,(H,25,26)

InChI Key

FPXCFSFSTBICEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

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